Cas no 2227751-02-0 ((1R)-1-(3-methyloxetan-3-yl)ethan-1-ol)

(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
- 3-Oxetanemethanol, α,3-dimethyl-, (αR)-
- SCHEMBL14864695
- (1R)-1-(3-Methyloxetan-3-yl)ethanol
- 2227751-02-0
- EN300-1814304
-
- Inchi: 1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1
- InChI Key: KNDIWOLRRBGYHQ-RXMQYKEDSA-N
- SMILES: [C@@H](C1(COC1)C)(O)C
Computed Properties
- Exact Mass: 116.083729621g/mol
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 86.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.022±0.06 g/cm3(Predicted)
- Boiling Point: 193.1±8.0 °C(Predicted)
- pka: 14?+-.0.20(Predicted)
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814304-5.0g |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 5g |
$3065.0 | 2023-06-03 | |
Enamine | EN300-1814304-0.5g |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 0.5g |
$824.0 | 2023-09-19 | |
1PlusChem | 1P0290B3-50mg |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 50mg |
$354.00 | 2023-12-18 | |
1PlusChem | 1P0290B3-5g |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 5g |
$3851.00 | 2023-12-18 | |
Aaron | AR0290JF-500mg |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 500mg |
$1158.00 | 2025-02-17 | |
1PlusChem | 1P0290B3-1g |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 1g |
$1369.00 | 2023-12-18 | |
1PlusChem | 1P0290B3-100mg |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 100mg |
$515.00 | 2023-12-18 | |
Aaron | AR0290JF-50mg |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 50mg |
$362.00 | 2025-02-17 | |
Aaron | AR0290JF-100mg |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 100mg |
$529.00 | 2025-02-17 | |
Aaron | AR0290JF-2.5g |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol |
2227751-02-0 | 95% | 2.5g |
$2873.00 | 2025-02-17 |
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol
Introduction to (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS No. 2227751-02-0)
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS No. 2227751-02-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique oxetane ring and chiral center, holds potential applications in the development of novel pharmaceuticals and advanced materials. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol.
The chemical structure of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol is defined by its oxetane ring, which is a four-membered cyclic ether with a high degree of ring strain. This strain imparts unique reactivity and stability properties to the molecule. The presence of a chiral center at the 1-position of the ethyl group further enhances its potential for enantioselective reactions and stereoselective syntheses. The methoxy substituent on the oxetane ring adds an additional layer of complexity and functionality to the molecule.
The synthesis of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol has been a topic of extensive research due to its importance in various applications. One common approach involves the ring-opening polymerization (ROP) of epoxides followed by selective functionalization to introduce the desired substituents. Another method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the oxetane ring with high stereocontrol. Recent advancements in asymmetric synthesis have also led to more efficient and scalable methods for producing this compound with high enantiomeric purity.
In terms of biological activities, (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol has shown promising results in several areas. Studies have demonstrated its potential as a lead compound for the development of new drugs targeting various diseases. For instance, it has been investigated for its anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines in vitro. Additionally, preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease.
Recent research has also explored the use of (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol in combination with other therapeutic agents to enhance their efficacy and reduce side effects. For example, it has been shown to synergize with certain anti-cancer drugs, improving their cytotoxicity against cancer cells while minimizing toxicity to healthy cells. These findings highlight the versatility and potential of this compound in drug discovery and development.
Beyond its pharmaceutical applications, (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol has also found use in materials science. Its unique chemical structure makes it an attractive building block for the synthesis of advanced polymers and materials with tailored properties. Research in this area has focused on developing new polymer architectures that incorporate this compound to achieve enhanced mechanical strength, thermal stability, and biocompatibility.
In conclusion, (1R)-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS No. 2227751-02-0) is a versatile chiral compound with significant potential in various fields, including pharmaceuticals and materials science. Its unique chemical structure and biological activities make it an important target for ongoing research and development. As new synthetic methods and applications continue to emerge, the future prospects for this compound are promising.
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